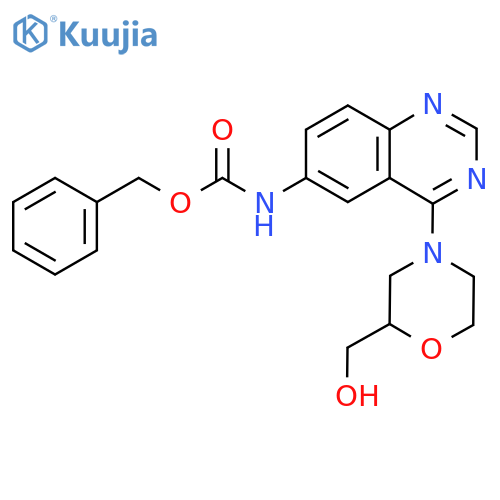Cas no 2680873-61-2 (benzyl N-{4-2-(hydroxymethyl)morpholin-4-ylquinazolin-6-yl}carbamate)

2680873-61-2 structure
商品名:benzyl N-{4-2-(hydroxymethyl)morpholin-4-ylquinazolin-6-yl}carbamate
benzyl N-{4-2-(hydroxymethyl)morpholin-4-ylquinazolin-6-yl}carbamate 化学的及び物理的性質
名前と識別子
-
- EN300-28302921
- 2680873-61-2
- benzyl N-{4-[2-(hydroxymethyl)morpholin-4-yl]quinazolin-6-yl}carbamate
- benzyl N-{4-2-(hydroxymethyl)morpholin-4-ylquinazolin-6-yl}carbamate
-
- インチ: 1S/C21H22N4O4/c26-12-17-11-25(8-9-28-17)20-18-10-16(6-7-19(18)22-14-23-20)24-21(27)29-13-15-4-2-1-3-5-15/h1-7,10,14,17,26H,8-9,11-13H2,(H,24,27)
- InChIKey: DHWVXFVPSYOZPF-UHFFFAOYSA-N
- ほほえんだ: O1CCN(C2C3C=C(C=CC=3N=CN=2)NC(=O)OCC2C=CC=CC=2)CC1CO
計算された属性
- せいみつぶんしりょう: 394.16410520g/mol
- どういたいしつりょう: 394.16410520g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 531
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 96.8Ų
benzyl N-{4-2-(hydroxymethyl)morpholin-4-ylquinazolin-6-yl}carbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28302921-5.0g |
benzyl N-{4-[2-(hydroxymethyl)morpholin-4-yl]quinazolin-6-yl}carbamate |
2680873-61-2 | 95.0% | 5.0g |
$4641.0 | 2025-03-19 | |
| Enamine | EN300-28302921-2.5g |
benzyl N-{4-[2-(hydroxymethyl)morpholin-4-yl]quinazolin-6-yl}carbamate |
2680873-61-2 | 95.0% | 2.5g |
$3136.0 | 2025-03-19 | |
| Enamine | EN300-28302921-5g |
benzyl N-{4-[2-(hydroxymethyl)morpholin-4-yl]quinazolin-6-yl}carbamate |
2680873-61-2 | 5g |
$4641.0 | 2023-09-07 | ||
| Enamine | EN300-28302921-0.5g |
benzyl N-{4-[2-(hydroxymethyl)morpholin-4-yl]quinazolin-6-yl}carbamate |
2680873-61-2 | 95.0% | 0.5g |
$1536.0 | 2025-03-19 | |
| Enamine | EN300-28302921-0.25g |
benzyl N-{4-[2-(hydroxymethyl)morpholin-4-yl]quinazolin-6-yl}carbamate |
2680873-61-2 | 95.0% | 0.25g |
$1472.0 | 2025-03-19 | |
| Enamine | EN300-28302921-10.0g |
benzyl N-{4-[2-(hydroxymethyl)morpholin-4-yl]quinazolin-6-yl}carbamate |
2680873-61-2 | 95.0% | 10.0g |
$6882.0 | 2025-03-19 | |
| Enamine | EN300-28302921-1.0g |
benzyl N-{4-[2-(hydroxymethyl)morpholin-4-yl]quinazolin-6-yl}carbamate |
2680873-61-2 | 95.0% | 1.0g |
$1599.0 | 2025-03-19 | |
| Enamine | EN300-28302921-0.1g |
benzyl N-{4-[2-(hydroxymethyl)morpholin-4-yl]quinazolin-6-yl}carbamate |
2680873-61-2 | 95.0% | 0.1g |
$1408.0 | 2025-03-19 | |
| Enamine | EN300-28302921-0.05g |
benzyl N-{4-[2-(hydroxymethyl)morpholin-4-yl]quinazolin-6-yl}carbamate |
2680873-61-2 | 95.0% | 0.05g |
$1344.0 | 2025-03-19 | |
| Enamine | EN300-28302921-10g |
benzyl N-{4-[2-(hydroxymethyl)morpholin-4-yl]quinazolin-6-yl}carbamate |
2680873-61-2 | 10g |
$6882.0 | 2023-09-07 |
benzyl N-{4-2-(hydroxymethyl)morpholin-4-ylquinazolin-6-yl}carbamate 関連文献
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
2680873-61-2 (benzyl N-{4-2-(hydroxymethyl)morpholin-4-ylquinazolin-6-yl}carbamate) 関連製品
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
